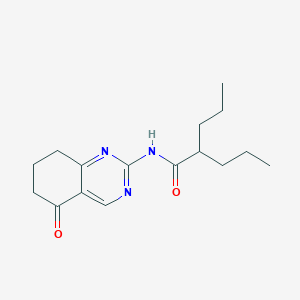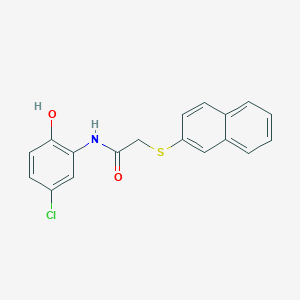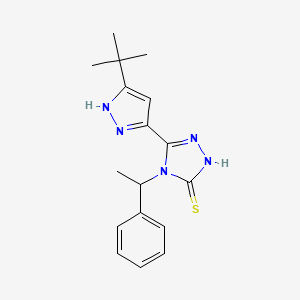
N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide
Overview
Description
N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide, also known as TQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQ belongs to the class of quinazoline derivatives, which have been shown to possess various biological activities such as antitumor, anti-inflammatory, and antioxidant properties.
Mechanism of Action
The mechanism of action of N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide is not fully understood, but it is believed to involve multiple pathways. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Additionally, N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to modulate various signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to possess various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, inducing apoptosis, and inhibiting cell proliferation. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has also been shown to possess neuroprotective effects by reducing neuronal damage and improving cognitive function. Additionally, N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to possess cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide in lab experiments include its potent biological activity, its synthetic accessibility, and its ability to modulate multiple pathways. However, the limitations of using N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
For N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide research include investigating its potential therapeutic applications in other diseases such as diabetes, obesity, and autoimmune disorders. Additionally, future research should focus on elucidating the precise mechanism of action of N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide and identifying its molecular targets. Furthermore, future research should focus on developing more efficient and selective analogs of N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide with improved pharmacokinetic properties.
Scientific Research Applications
N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative disorders, and cardiovascular diseases. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to possess potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has also been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders. Additionally, N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-propylpentanamide has been shown to possess cardioprotective effects by reducing myocardial infarction size and improving cardiac function in animal models of cardiovascular diseases.
properties
IUPAC Name |
N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)-2-propylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-6-11(7-4-2)15(21)19-16-17-10-12-13(18-16)8-5-9-14(12)20/h10-11H,3-9H2,1-2H3,(H,17,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQVFGNHDSCCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=NC=C2C(=N1)CCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxyphenyl)-3-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4225741.png)
![N-cyclopropyl-3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanamide](/img/structure/B4225744.png)
![N-1,3-benzodioxol-5-yl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4225748.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4225756.png)
![2-(4-(2,4-dimethylphenyl)-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4225759.png)
![N-[4-(benzyloxy)phenyl]-N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4225760.png)



![N-[1-methyl-1-(1-naphthyl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4225785.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B4225790.png)
![methyl 1-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4225800.png)
![4-{2-[(2-fluorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4225803.png)
![2-(4-morpholinyl)-5-nitro-N-[(5-quinolinylamino)carbonothioyl]benzamide](/img/structure/B4225818.png)